

# Technical Guide: Chlorohydrotris(triphenylphosphine)ruthenium(II) [1]

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## Compound of Interest

Compound Name:	Chlorohydrotris(triphenylphosphine) )ruthenium
CAS No.:	55102-19-7
Cat. No.:	B1588837

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## Part 1: Chemical Identity & Physiochemical Profile[1] [2][3]

Compound Name: **Chlorohydrotris(triphenylphosphine)ruthenium(II)** Formula:

CAS Number:12331-84-1 (Generic); 55102-19-7 (Toluene adduct)[1]

### Critical Disambiguation Note

Researchers frequently confuse this complex with its carbonyl-containing analog.[1] Ensure you are using the correct species for your catalytic cycle:

- Target Compound:

(No CO ligand).[1] Highly active for terminal alkene hydrogenation.[1]

- Common Analog:

(CAS 16971-33-8).[1] significantly more stable but kinetically slower for certain hydrogenations due to the

-accepting CO ligand.[1]

## Physicochemical Datasheet[1]

Property	Specification
Appearance	Deep Purple / Violet crystals (distinct from the brown/black of the dichloride precursor)
Molecular Weight	~924.4 g/mol (varies with solvation)
Solubility	Soluble in benzene, toluene, THF, dichloromethane.[1] Insoluble in alcohols/water.[1]
Air Stability	Solid: Moderately stable (store under Ar/N <sub>2</sub> for longevity).[1] Solution: Highly air-sensitive (rapidly oxidizes to brown/green species).[1]
Geometry	Distorted Trigonal Bipyramidal (in solution) / Octahedral (solid state, often with agostic interactions).[1]
Key Spectroscopic Signature	<sup>1</sup> H NMR: Distinct hydride resonance at high field ( -17 to -18 ppm), typically appearing as a quartet due to coupling with three equivalent <sup>31</sup> P nuclei ( Hz).[1]

## Part 2: Mechanistic Principles[1]

The catalytic utility of

is defined by its extreme lability. Unlike the rhodium-based Wilkinson's catalyst, the ruthenium center in this complex is more electron-rich, facilitating rapid oxidative addition, yet the high steric bulk of three triphenylphosphine ligands forces the dissociation of one ligand to create an open coordination site.[1]

## The "Dissociative" Driver

The complex is formally a 16-electron species (if considered 5-coordinate) or an 18-electron species with agostic C-H interactions from the phosphine phenyl rings.[1] The catalytic activity is governed by the dissociation of one

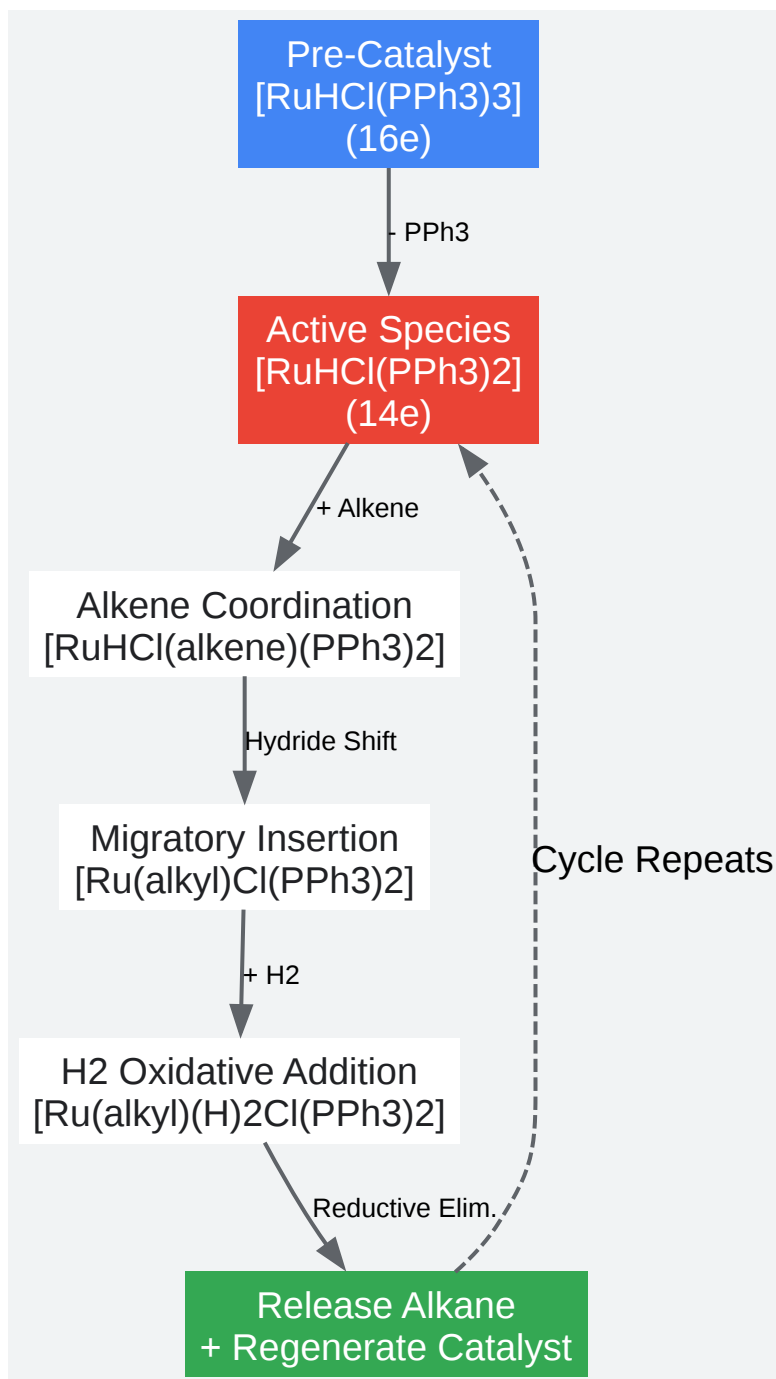
ligand:[2]

The resulting 14-electron species,

, is the active catalyst.[1] It binds terminal alkenes with high selectivity over internal alkenes due to the steric crowding of the remaining phosphines.[1]

## Catalytic Cycle Visualization (Hydrogenation)

The following diagram illustrates the hydrogenation of a terminal alkene. Note the critical role of the hydride migration.[1]



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Figure 1: The catalytic cycle for terminal alkene hydrogenation. The rate-determining step is often the oxidative addition of dihydrogen or the ligand dissociation depending on substrate concentration.<sup>[1]</sup>

## Part 3: Synthesis & Preparation<sup>[1][5][6][7][8][9]</sup>

Objective: Isolate high-purity

from the commercially available precursor

[1] Method: Hydrogenolysis in the presence of a base (Triethylamine).[1]

## Reagents

- Precursor: Dichlorotris(triphenylphosphine)ruthenium(II) ([1][3])
- Solvent: Benzene or Toluene (Strictly deoxygenated/anhydrous).[1]
- Base: Triethylamine ([1][4])
- Gas: Hydrogen ([1])

## Protocol (Step-by-Step)

- Setup: Flame-dry a Schlenk flask and cycle with Argon 3 times. All steps must be performed under an inert atmosphere.[1]
- Dissolution: Charge the flask with (1.0 eq) and dissolve in deoxygenated benzene/toluene. The solution will appear dark brown/black.[1]
- Base Addition: Add Triethylamine (approx. 2-3 eq). The base serves to trap the HCl generated during the substitution of Cl for H.[1]
  - Reaction Logic: [1]
- Hydrogenation: Bubble

gas through the solution or stir under a balloon of

at room temperature.

- Transformation: Stir for 2–4 hours.
  - Visual Check: The solution color will shift from brown to deep purple.[1] This color change is the primary indicator of hydride formation.[1]
- Isolation:
  - Filter the solution under Argon to remove the triethylamine hydrochloride salt (insoluble in benzene).[1]
  - Concentrate the purple filtrate under vacuum.[1]
  - Precipitate the product by adding deoxygenated methanol or hexane.[1]
- Drying: Collect the purple crystals by filtration and dry under high vacuum. Store in a glovebox.

## Synthesis Workflow Diagram



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Figure 2: Synthetic pathway for the conversion of the dichloride precursor to the hydride catalyst.

## Part 4: Catalytic Applications

### Selective Hydrogenation

The complex is one of the most rapid homogeneous catalysts known for the hydrogenation of terminal alkenes (1-alkenes).[1]

- Selectivity: Terminal > Internal.[1] It will hydrogenate 1-hexene hundreds of times faster than 2-hexene.[1] This allows for selective reduction in poly-ene systems.[1]
- Conditions: Typically runs at Room Temperature (RT) and 1 atm

## Isomerization

In the absence of

, or under low

pressure,

acts as an isomerization catalyst.[1]

- Mechanism: It converts terminal alkenes to thermodynamically more stable internal alkenes via a metal-hydride addition/elimination sequence.[1]
- Practical Tip: If your hydrogenation yield is low and you observe internal alkenes, increase pressure to favor the interception of the alkyl intermediate by hydrogen rather than -hydride elimination.[1]

## Transfer Hydrogenation

Can utilize secondary alcohols (e.g., isopropanol) as a hydrogen source to reduce ketones, although other Ru-diamine complexes (Noyori type) are generally preferred for enantioselectivity.  
[1]

## Part 5: Handling & Stability (The "Self-Validating" System)[1]

To ensure experimental success, treat the protocol as a self-validating system using these checkpoints:

- The Color Test: If your isolated solid is brown, you have likely oxidized the hydride back to a chloride or oxo-species, or failed to fully convert the precursor.<sup>[1]</sup> The active hydride must be purple.<sup>[1][5]</sup>
- The Solubility Check: The complex should dissolve in benzene/toluene.<sup>[1]</sup> If you see significant white precipitate upon dissolution, it is likely the salt was not fully removed during synthesis.<sup>[1]</sup>
- NMR Validation: Run a quick NMR in . Look for the hydride region (-10 to -20 ppm).<sup>[1][4]</sup> If this signal is absent, the catalyst is dead.<sup>[1]</sup>

#### Storage:

- Solid: Stable for months in a glovebox.
- Air Exposure: The solid tolerates brief air exposure (minutes) for weighing, but prolonged exposure leads to decomposition.<sup>[1]</sup>
- Safety: Ruthenium compounds are generally considered toxic.<sup>[1]</sup> Phosphines are toxic.<sup>[1]</sup> Handle in a fume hood.

## References

- Hallman, P. S., et al. (1968).<sup>[1]</sup> "Complexes of Ruthenium, Rhodium, and Iridium with Triphenylphosphine."<sup>[1]</sup> Journal of the Chemical Society A. [Link](#) (Foundational synthesis of RuHCl(PPh<sub>3</sub>)<sub>3</sub>).<sup>[1]</sup>
- Jardine, F. H. (1984).<sup>[1]</sup> "**Chlorohydrotris(triphenylphosphine)ruthenium(II)**." Progress in Inorganic Chemistry. (Comprehensive review of properties and reactivity).
- Schunn, R. A., & Wonchoba, E. R. (1970).<sup>[1]</sup> "Dichlorotris(triphenylphosphine)ruthenium(II)."<sup>[1][6][3]</sup> Inorganic Syntheses, Vol 12. [Link](#) (Source for the precursor synthesis).<sup>[1]</sup>

- Halpern, J. (1980).[1] "Mechanisms of hydrogenation catalyzed by ruthenium complexes." [1] [7][8] Inorganic Chimica Acta. (Detailed mechanistic studies on ligand dissociation).

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## Sources

- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. Dichlorotris(triphenylphosphine)ruthenium | C<sub>54</sub>H<sub>45</sub>Cl<sub>2</sub>P<sub>3</sub>Ru | CID 11007548 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 6. [iris.cnr.it](https://iris.cnr.it) [[iris.cnr.it](https://iris.cnr.it)]
- 7. [semanticscholar.org](https://semanticscholar.org) [[semanticscholar.org](https://semanticscholar.org)]
- 8. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
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